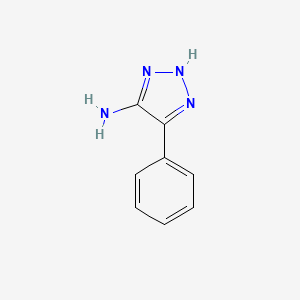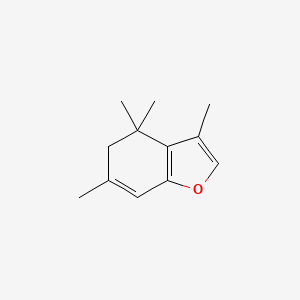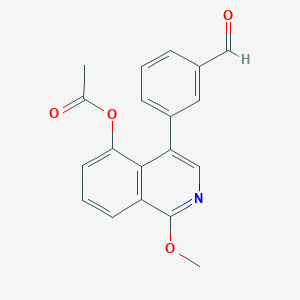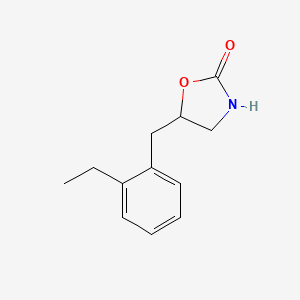![molecular formula C19H27N5O3 B12888225 3-(5-(4-(3,5-Dimethyl-1H-pyrazol-1-yl)butanoyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)propanoic acid](/img/structure/B12888225.png)
3-(5-(4-(3,5-Dimethyl-1H-pyrazol-1-yl)butanoyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(5-(4-(3,5-Dimethyl-1H-pyrazol-1-yl)butanoyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)propanoic acid is a complex organic compound featuring a pyrazole and diazepine ring system
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-(4-(3,5-Dimethyl-1H-pyrazol-1-yl)butanoyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)propanoic acid typically involves multi-step organic reactions. The process begins with the formation of the pyrazole ring, followed by the construction of the diazepine ring. Key steps include:
Formation of the pyrazole ring: This can be achieved through the reaction of 3,5-dimethyl-1H-pyrazole with appropriate alkylating agents.
Construction of the diazepine ring: This involves cyclization reactions, often using reagents like hydrazine and appropriate carbonyl compounds.
Final coupling: The pyrazole and diazepine intermediates are coupled under specific conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as chromatography.
化学反応の分析
Types of Reactions
3-(5-(4-(3,5-Dimethyl-1H-pyrazol-1-yl)butanoyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the pyrazole and diazepine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学的研究の応用
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of pyrazole and diazepine systems.
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. Its interactions with biological targets, such as enzymes and receptors, are of particular interest.
Medicine
In medicinal chemistry, 3-(5-(4-(3,5-Dimethyl-1H-pyrazol-1-yl)butanoyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)propanoic acid is explored for its potential therapeutic applications. It may exhibit activity against various diseases, including cancer and infectious diseases.
Industry
In the industrial sector, this compound could be used as an intermediate in the synthesis of more complex molecules or as a starting material for the production of pharmaceuticals.
作用機序
The mechanism of action of 3-(5-(4-(3,5-Dimethyl-1H-pyrazol-1-yl)butanoyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)propanoic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects.
類似化合物との比較
Similar Compounds
3-(3-(3,5-Dimethyl-1H-pyrazol-1-yl)phenyl)-4-(®-3-(2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)ethyl)pyrrolidin-1-yl)butanoic acid: This compound shares the pyrazole and diazepine ring systems but has different substituents.
(±)-3-(1H-pyrazol-1-yl)-6,7-dihydro-5H-[1,2,4]thiadiazine: Another compound with a pyrazole ring, but with a different heterocyclic system.
Uniqueness
The uniqueness of 3-(5-(4-(3,5-Dimethyl-1H-pyrazol-1-yl)butanoyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)propanoic acid lies in its specific combination of pyrazole and diazepine rings, which imparts distinct chemical and biological properties.
特性
分子式 |
C19H27N5O3 |
|---|---|
分子量 |
373.4 g/mol |
IUPAC名 |
3-[5-[4-(3,5-dimethylpyrazol-1-yl)butanoyl]-4,6,7,8-tetrahydropyrazolo[1,5-a][1,4]diazepin-2-yl]propanoic acid |
InChI |
InChI=1S/C19H27N5O3/c1-14-11-15(2)23(20-14)9-3-5-18(25)22-8-4-10-24-17(13-22)12-16(21-24)6-7-19(26)27/h11-12H,3-10,13H2,1-2H3,(H,26,27) |
InChIキー |
SFHUXZJTHVKYCR-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NN1CCCC(=O)N2CCCN3C(=CC(=N3)CCC(=O)O)C2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Di-tert-butyl(2',4',6'-triisopropyl-4,5-dimethoxy-3,6-dimethyl-[1,1'-biphenyl]-2-yl)phosphine](/img/structure/B12888146.png)
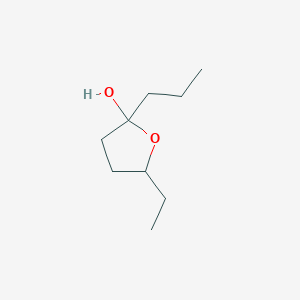
![[3-(6-Methyl-2-pyridinyl)-1-isoquinolinamine-N2,N3]bis(nitrato-O)copper](/img/structure/B12888156.png)
![2-(2-(2-(2-([1,1'-Biphenyl]-4-yloxy)ethoxy)ethoxy)ethoxy)ethanol](/img/structure/B12888159.png)
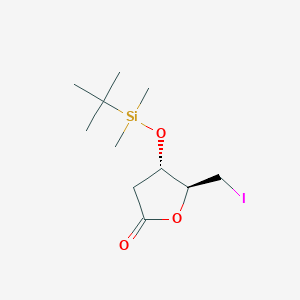

![3-(4-methoxyphenyl)-4H-cyclohepta[d]isoxazol-4-one](/img/structure/B12888166.png)
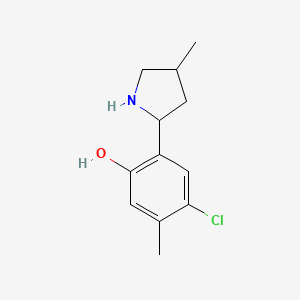
![3-(2,4,6-Trimethylphenyl)-4,5,6,7,8,9-hexahydrocycloocta[d][1,2]oxazole](/img/structure/B12888181.png)
![1-Ethyl-3-(pyridin-2-ylmethyl)-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole](/img/structure/B12888191.png)
